molecular formula C4H7FN2O2 B14200705 2-Fluoro-N~2~-formyl-L-alaninamide CAS No. 837430-45-2

2-Fluoro-N~2~-formyl-L-alaninamide

Cat. No.: B14200705
CAS No.: 837430-45-2
M. Wt: 134.11 g/mol
InChI Key: PKJDZUOXWVVGIV-BYPYZUCNSA-N
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Description

2-Fluoro-N~2~-formyl-L-alaninamide is a derivative of alanine, an amino acid. This compound is known for its use in chiral derivatization, which is a process used to separate and analyze enantiomers of amino acids. It is often utilized in high-performance liquid chromatography (HPLC) for its ability to form stable diastereomeric derivatives with amino acids, allowing for their effective separation and quantification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N~2~-formyl-L-alaninamide typically involves the reaction of L-alanine with 2-fluoroformyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps are also scaled up, often involving large-scale chromatography or crystallization units .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N~2~-formyl-L-alaninamide primarily undergoes substitution reactions due to the presence of the fluoro and formyl groups. These reactions are typically carried out under mild conditions to prevent degradation of the compound .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or reducing/oxidizing agent used. For example, substitution with an amine would yield an amide derivative, while reduction might yield a hydroxyl derivative .

Scientific Research Applications

2-Fluoro-N~2~-formyl-L-alaninamide is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in the chiral derivatization of amino acids for HPLC analysis. This allows researchers to separate and quantify enantiomers of amino acids in complex mixtures, which is crucial for studying biological processes and developing pharmaceuticals .

In medicine, this compound is used in the analysis of amino acid profiles in biological samples, aiding in the diagnosis of metabolic disorders. In industry, it is employed in the quality control of amino acid-based products .

Mechanism of Action

The mechanism by which 2-Fluoro-N~2~-formyl-L-alaninamide exerts its effects is primarily through its ability to form stable diastereomeric derivatives with amino acids. This interaction occurs at the molecular level, where the fluoro and formyl groups facilitate the formation of covalent bonds with the amino groups of amino acids. This results in the formation of stable complexes that can be easily separated and analyzed using HPLC .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific interaction with amino acids, providing a balance between reactivity and stability. This makes it particularly useful for applications requiring precise and reliable analysis of amino acid enantiomers .

Properties

CAS No.

837430-45-2

Molecular Formula

C4H7FN2O2

Molecular Weight

134.11 g/mol

IUPAC Name

(2R)-2-fluoro-2-formamidopropanamide

InChI

InChI=1S/C4H7FN2O2/c1-4(5,3(6)9)7-2-8/h2H,1H3,(H2,6,9)(H,7,8)/t4-/m0/s1

InChI Key

PKJDZUOXWVVGIV-BYPYZUCNSA-N

Isomeric SMILES

C[C@@](C(=O)N)(NC=O)F

Canonical SMILES

CC(C(=O)N)(NC=O)F

Origin of Product

United States

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